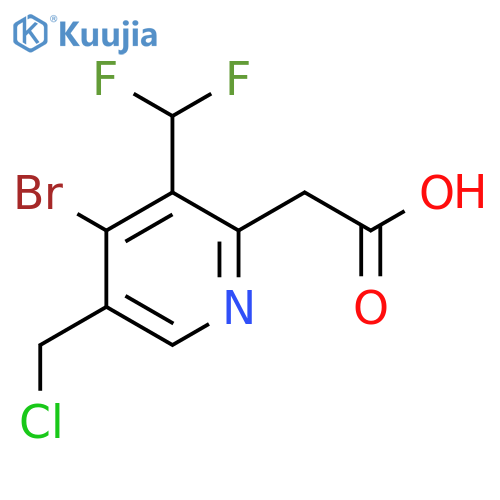Cas no 1806919-15-2 (4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid)

1806919-15-2 structure
商品名:4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid
CAS番号:1806919-15-2
MF:C9H7BrClF2NO2
メガワット:314.511187791824
CID:4864791
4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid
-
- インチ: 1S/C9H7BrClF2NO2/c10-8-4(2-11)3-14-5(1-6(15)16)7(8)9(12)13/h3,9H,1-2H2,(H,15,16)
- InChIKey: OIIQXLDSDCQAGO-UHFFFAOYSA-N
- ほほえんだ: BrC1C(CCl)=CN=C(CC(=O)O)C=1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 50.2
4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029055742-250mg |
4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid |
1806919-15-2 | 97% | 250mg |
$969.60 | 2022-03-31 | |
| Alichem | A029055742-500mg |
4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid |
1806919-15-2 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
| Alichem | A029055742-1g |
4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid |
1806919-15-2 | 97% | 1g |
$3,129.00 | 2022-03-31 |
4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
1806919-15-2 (4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid) 関連製品
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
